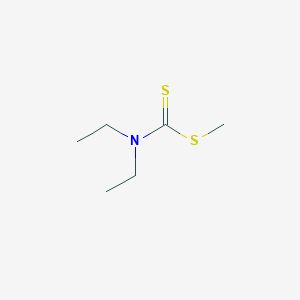

Méthyl diéthyldithiocarbamate

Vue d'ensemble

Description

Le méthyl diéthyldithiocarbamate est un composé organique de formule chimique C₆H₁₃NS₂. Il appartient à la famille des dithiocarbamates, connus pour leurs propriétés de liaison aux métaux et leur forte réactivité avec les groupes thiol. Ce composé est couramment utilisé comme agent chélateur et a des applications dans divers domaines, notamment l'agriculture, la médecine et l'industrie .

Applications De Recherche Scientifique

Methyl Diethyldithiocarbamate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to form stable metal complexes.

Biology: Employed in studies involving enzyme inhibition and metal ion chelation.

Industry: Utilized in rubber manufacturing as a vulcanization accelerator and in agriculture as a fungicide.

Mécanisme D'action

Target of Action

Methyl diethyldithiocarbamate (MeDDC) is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . Its primary targets are enzymes containing thiol groups, and it has a high reactivity with these groups . It also has a strong metal binding capacity, particularly with copper .

Mode of Action

The mode of action of MeDDC relies on its ability to chelate metals and its affinity for thiol groups present in human and microbial enzymes . This interaction leads to the inhibition of these enzymes, disrupting their normal function .

Biochemical Pathways

MeDDC affects several biochemical pathways. For instance, it has been shown to inhibit the liver low K m aldehyde dehydrogenase (ALDH) in rats . In the context of cancer, it has been found to suppress the aerobic glycolysis pathway, a key pathway in cancer cell metabolism . Additionally, it has been shown to regulate the ERK/miR222/ETS-1 pathways in hepatic stellate cells .

Pharmacokinetics

The pharmacokinetics of MeDDC involves its production by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It has an elimination rate constant of 0.0141 min−1, corresponding to a half-life of 49.2 minutes .

Result of Action

The action of MeDDC results in various molecular and cellular effects. It has been shown to have anticancer properties, with potential applications in the treatment of liver cancer . It also has antimicrobial properties, with effectiveness against several pathogens .

Action Environment

The action of MeDDC can be influenced by environmental factors. For instance, its fungicidal activity is exploited in agriculture, where it is used to control fungal diseases on many crops . Its degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis .

Analyse Biochimique

Biochemical Properties

Methyl Diethyldithiocarbamate is an active metabolite of the aldehyde dehydrogenase inhibitor disulfiram . It is produced by methylation of the disulfiram metabolite diethyldithiocarbamate in mouse liver microsomes . It inhibits liver low Km aldehyde dehydrogenase (ALDH) in rats .

Cellular Effects

Methyl Diethyldithiocarbamate exhibits cytotoxic effects on certain cell types . It stimulates oxidative stress, leading to increased levels of protein oxidation and lipid peroxidation, adaptive response of GSH-related enzymes, and apoptosis .

Molecular Mechanism

The molecular mechanism of Methyl Diethyldithiocarbamate involves its conversion to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo . Several isoforms of CYP450 and to a lesser extent flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a moderate increase in thiol-state imbalance but does not cause cell death .

Metabolic Pathways

Methyl Diethyldithiocarbamate is involved in the metabolic pathway of the alcohol deterrent disulfiram . It is converted to MeDDC sulfine and then S-methyl N, N-diethylthiocarbamate sulfoxide, the proposed active metabolite in vivo .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le méthyl diéthyldithiocarbamate peut être synthétisé en faisant réagir la diéthylamine avec le disulfure de carbone en présence d'hydroxyde de sodium, suivie d'une méthylation avec l'iodure de méthyle. La réaction se déroule généralement en milieu alcalin pour favoriser la formation de l'anion dithiocarbamate .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des réactions à grande échelle utilisant des réactifs et des conditions similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le méthyl diéthyldithiocarbamate subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des disulfures.

Réduction : Il peut être réduit pour former des thiols.

Substitution : Il peut subir des réactions de substitution nucléophile avec les halogénures d'alkyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'iode et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les halogénures d'alkyle comme l'iodure de méthyle sont couramment utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Disulfures.

Réduction : Thiols.

Substitution : Dithiocarbamates alkylés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme agent chélateur pour former des complexes métalliques stables.

Biologie : Employé dans des études impliquant l'inhibition enzymatique et la chélation des ions métalliques.

Industrie : Utilisé dans la fabrication du caoutchouc comme accélérateur de vulcanisation et en agriculture comme fongicide.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à chélater les ions métalliques, inhibant ainsi les métalloprotéinases et autres enzymes. Cette chélation perturbe la fonction normale de ces enzymes, conduisant à divers effets biologiques. L'affinité élevée du composé pour les groupes thiol joue également un rôle crucial dans son mécanisme d'action .

Composés similaires :

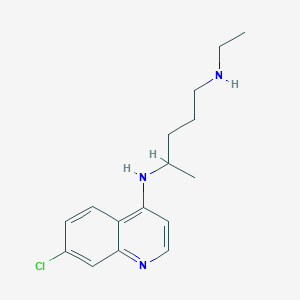

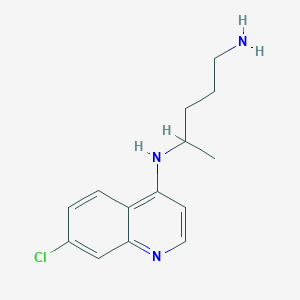

Diéthyldithiocarbamate : Un composé étroitement apparenté ayant des propriétés chélatrices similaires.

Disulfirame : Connu pour son utilisation dans le traitement de la dépendance à l'alcool, il est métabolisé en diéthyldithiocarbamate dans l'organisme.

Zineb : Un fongicide dithiocarbamate utilisé en agriculture.

Unicité : Le this compound est unique en raison de sa méthylation spécifique, qui améliore sa réactivité et ses propriétés de liaison aux métaux par rapport aux autres dithiocarbamates. Cela le rend particulièrement efficace dans les applications nécessitant une forte chélation et une réactivité avec les groupes thiol .

Comparaison Avec Des Composés Similaires

Diethyldithiocarbamate: A closely related compound with similar chelating properties.

Disulfiram: Known for its use in treating alcohol dependence, it is metabolized to diethyldithiocarbamate in the body.

Uniqueness: Methyl Diethyldithiocarbamate is unique due to its specific methylation, which enhances its reactivity and metal-binding properties compared to other dithiocarbamates. This makes it particularly effective in applications requiring strong chelation and reactivity with thiol groups .

Propriétés

IUPAC Name |

methyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRXPFCUABYLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218696 | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686-07-7 | |

| Record name | Methyl N,N-diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL DIETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXX5LM4J4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl diethyldithiocarbamate in relation to the hepatotoxicity induced by alpha-naphthylisothiocyanate (ANIT)?

A: Methyl diethyldithiocarbamate (Me-DDTC) acts as a protective agent against ANIT-induced liver damage. [, ] Research suggests that Me-DDTC inhibits the metabolic activation of ANIT, likely by interfering with the cytochrome P-450-dependent S-oxidative pathway responsible for ANIT's toxicity. [] It's noteworthy that Me-DDTC demonstrates a three-fold higher potency in reducing ANIT-induced hyperbilirubinemia compared to Sodium diethyldithiocarbamate (DDTC). []

Q2: How does Methyl diethyldithiocarbamate impact the metabolism of ANIT?

A: Studies demonstrate that Me-DDTC significantly reduces the urinary excretion of inorganic sulfate, a metabolite of ANIT, within the initial 24 hours of administration. [] This suggests that Me-DDTC inhibits the oxidative desulfuration of ANIT in vivo, ultimately contributing to its protective effect. []

Q3: Does Methyl diethyldithiocarbamate interact with other enzymatic systems in the liver?

A: Yes, similar to its interaction with the ANIT metabolism pathway, Me-DDTC also inhibits the enzymatic metabolism of aminopyrine by rat liver microsomes. [] This inhibition suggests a broader interaction with cytochrome P-450-dependent monooxygenase systems. []

Q4: Is Methyl diethyldithiocarbamate a metabolite of any known drugs?

A: Yes, research indicates that Me-DDTC is a metabolite of Disulfiram in humans. [] Further research in dogs confirms its presence as a metabolite of Disulfiram. []

Q5: Have there been studies exploring potential radioprotective properties of compounds related to Methyl diethyldithiocarbamate?

A: Yes, a series of symmetrically and unsymmetrically N,N'-diaryl-substituted amidinomethyl diethyldithiocarbamates, structurally related to Me-DDTC, were synthesized and evaluated for their potential radioprotective activity. [, ] While (N-arylcarbamoyl)methyl diethyldithiocarbamates lacked protective effects, several amidines exhibited low toxicity and radioprotective capabilities. [, ] These findings were based on both the protective index (PI) and the 30-day survival rates (exceeding 35%) following lethal irradiation (800-rad X-rays). [, ]

Q6: What is the structural characterization of a compound related to Methyl diethyldithiocarbamate?

A: Research focusing on (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)methyl diethyldithiocarbamate, a compound structurally similar to Me-DDTC, provides detailed structural characterization. [] The study revealed a nearly planar coumarin ring system within the compound. [] Further analysis identified an intramolecular C—H⋯S hydrogen bond and highlighted the presence of C—H⋯S hydrogen bonds and weak π–π interactions within the crystal structure. []

Q7: Are there any computational studies exploring Methyl diethyldithiocarbamate derivatives?

A: Yes, (5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-methyl diethyldithiocarbamate has been investigated using molecular docking and spectral analysis techniques. [] While specific details about the study's findings were not provided in the abstract, this research highlights the application of computational chemistry tools to understand the properties and potential bioactivity of Me-DDTC derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

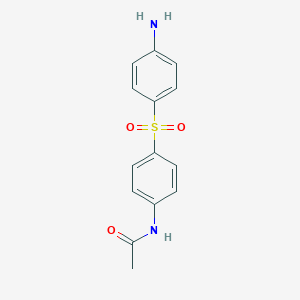

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)